![molecular formula C5H9NO3 B071764 (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid CAS No. 166318-69-0](/img/structure/B71764.png)
(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid, commonly known as L-AP4, is a potent and selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). It was first synthesized in 1991 by Schoepp and colleagues as a tool compound for studying the functions of mGluR4 in the central nervous system. Since then, L-AP4 has been widely used in scientific research for its ability to modulate glutamate neurotransmission and its potential therapeutic applications.
Mechanism of Action
L-AP4 acts as a selective agonist for (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid, which belongs to the family of G protein-coupled receptors (GPCRs) that are activated by glutamate. Upon binding of L-AP4 to this compound, the receptor undergoes conformational changes that activate downstream signaling pathways, including inhibition of adenylate cyclase and activation of potassium channels. This results in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
L-AP4 has been shown to have a range of biochemical and physiological effects in the central nervous system. It can reduce glutamate release, inhibit synaptic transmission, and modulate the activity of ion channels and receptors. L-AP4 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing excitotoxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
L-AP4 has several advantages for laboratory experiments, including its high potency and selectivity for (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid, its ability to cross the blood-brain barrier, and its stability under normal laboratory conditions. However, there are also some limitations to its use, such as its low solubility in water and its potential off-target effects at high concentrations.
Future Directions
There are several future directions for research on L-AP4 and (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid. One area of interest is the development of novel compounds that can selectively modulate this compound activity with improved pharmacokinetic properties. Another area is the investigation of the role of this compound in different brain regions and in different disease states. Finally, there is a need for further studies on the potential therapeutic applications of this compound modulation, particularly in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of L-AP4 involves the condensation of (S)-2-amino-3-bromo-propanoic acid with glycidol, followed by reduction of the resulting epoxide with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of L-AP4 is typically around 30% and the compound is stable under normal laboratory conditions.
Scientific Research Applications
L-AP4 has been extensively used in scientific research to investigate the physiological and pathophysiological roles of (S)-2-Amino-2-[(S)-oxiranyl]propanoic acid in the central nervous system. It has been shown to modulate synaptic transmission, neuronal excitability, and plasticity in various brain regions, including the hippocampus, cerebellum, and striatum. L-AP4 has also been used to study the involvement of this compound in pain processing, anxiety, depression, drug addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
CAS RN |
166318-69-0 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(2S)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
InChI Key |
VAUNZEJFKMRTCC-WUJLRWPWSA-N |
Isomeric SMILES |
C[C@]([C@H]1CO1)(C(=O)O)N |
SMILES |
CC(C1CO1)(C(=O)O)N |
Canonical SMILES |
CC(C1CO1)(C(=O)O)N |
synonyms |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)


![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
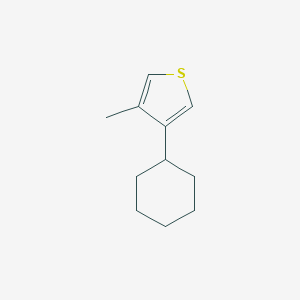
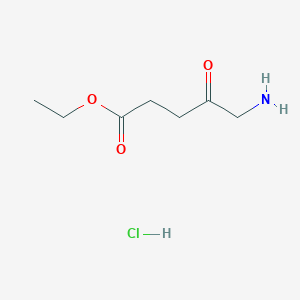
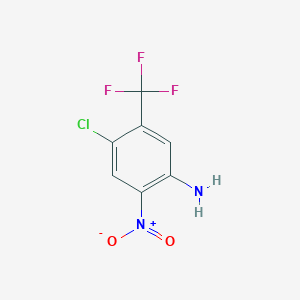
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
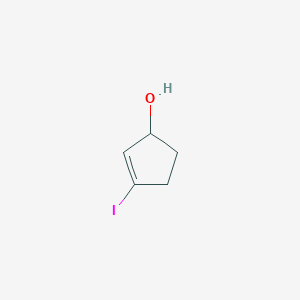

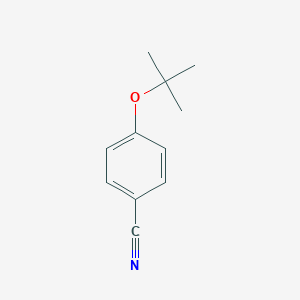

![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)